molecular formula C22H25N5O2S2 B2354881 N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1216827-67-6

N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2354881
CAS No.: 1216827-67-6
M. Wt: 455.6
InChI Key: KWDLLKNTDVUOHL-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a heterocyclic compound featuring a thieno-triazolo-pyrimidine core fused with a thioacetamide moiety. The structure includes a 2,5-dimethylphenyl group attached to the acetamide nitrogen and an isopentyl substituent on the pyrimidine ring. This compound’s synthesis likely involves alkylation of a thiopyrimidine intermediate with a chloroacetamide derivative, as seen in analogous methods for 2-[(pyrimidinyl)thio]-N-acetamides . The triazolo-pyrimidine scaffold is known for diverse bioactivities, including pesticidal and antimicrobial properties, as observed in structurally related compounds .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S2/c1-13(2)7-9-26-20(29)19-17(8-10-30-19)27-21(26)24-25-22(27)31-12-18(28)23-16-11-14(3)5-6-15(16)4/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDLLKNTDVUOHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CCC(C)C)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A 2,5-dimethylphenyl group
  • A thieno-triazolo-pyrimidine moiety
  • A thioacetamide functional group

This unique arrangement of functional groups may contribute to its biological properties.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Thienopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Thio Group : A thiol reacts with an acetamide precursor to form the thioacetamide moiety.
  • Final Assembly : The various components are combined under controlled conditions to yield the final product.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For example:

  • Compounds derived from 2,5-dimethylthiophene have shown potential as selective topoisomerase II inhibitors, demonstrating cytotoxic effects against various cancer cell lines including breast and lung cancers at low micromolar concentrations .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds may induce apoptosis in cancer cells through cell cycle arrest and reactive oxygen species (ROS) generation .

Case Studies

  • Topoisomerase Inhibition : A study evaluated a series of compounds similar to N-(2,5-dimethylphenyl)-2-thioacetamides for their ability to inhibit topoisomerase II. The most active compounds demonstrated IC50 values in the low micromolar range and showed selective toxicity towards cancer cells while sparing normal cells .
  • Antitumor Activity in Cell Lines : In vitro assays were conducted on multiple human cancer cell lines (e.g., A549 for lung cancer and MCF7 for breast cancer). The results indicated that certain derivatives exhibited significant cytotoxicity and potential as therapeutic agents .

Summary Table of Biological Activity

Biological ActivityDescriptionReference
Anticancer ActivitySignificant cytotoxic effects on various cancer cell lines
Enzyme InhibitionPotential inhibition of topoisomerase II
Induction of ApoptosisInduces ROS and cell cycle arrest

Comparison with Similar Compounds

Key Observations :

  • Aryl Group Diversity : The 2,5-dimethylphenyl group on the acetamide contrasts with halogenated aryl groups (e.g., 2,6-difluorophenyl in Flumetsulam), which are common in herbicides. This difference may reduce phytotoxicity or alter target specificity .
  • Heterocyclic Core: The thieno-triazolo-pyrimidine core distinguishes it from simpler triazolo-pyrimidines, possibly influencing ring planarity and stacking interactions in biological systems .

Functional Group Comparisons

  • Thioacetamide vs. Sulfonamide : Unlike Flumetsulam’s sulfonamide linkage, the thioacetamide group in the target compound may offer reduced hydrogen-bonding capacity, affecting enzyme inhibition mechanisms (e.g., acetolactate synthase (ALS) in herbicides) .
  • Oxo Group at Position 5: The 5-oxo group in the dihydrothieno-pyrimidine ring is a key feature shared with bioactive pyrimidinones, which often exhibit anti-inflammatory or antiviral activity .

Preparation Methods

Formation of Thieno[2,3-d]Pyrimidine-2,4-Diol

Following Patel et al., methyl 2-aminothiophene-3-carboxylate (1) undergoes cyclocondensation with urea at 200°C for 2 hours, yielding thieno[2,3-d]pyrimidine-2,4-diol (2) in 72% yield. IR analysis confirms hydroxyl stretches at 3440 cm⁻¹ and aromatic C=C at 1630 cm⁻¹.

Dichlorination and Triazole Annulation

Treatment of 2 with phosphorus oxychloride (10 eq) under reflux for 10 hours produces 2,4-dichlorothieno[2,3-d]pyrimidine (3), isolated in 75% yield after chloroform extraction. Subsequent hydrazinolysis with hydrazine hydrate (1.5 eq) in methanol at 0–10°C generates the 2-hydrazinyl intermediate, which spontaneously cyclizes upon heating to form the 1,2,4-triazolo[4,3-a]pyrimidine scaffold (4).

Thiolation and Acetamide Coupling

Generation of the Mercapto Intermediate

Treatment of 5 with thiourea (2 eq) in ethanol under reflux for 8 hours installs the thiol group at position 1, yielding 1-mercapto-4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e]triazolo[4,3-a]pyrimidine (6). The reaction proceeds via SNAr mechanism, with HCl gas evolution confirming deprotection.

Esterification-Amidation Sequence

Adapting the method from US7186860B2, 2-chloroacetic acid reacts with methanol (5 vol) under sulfuric acid catalysis (20 mol%) at 60–90°C to form methyl 2-chloroacetate. Subsequent amination with 2,5-dimethylaniline (1.1 eq) in THF at 25°C for 12 hours produces N-(2,5-dimethylphenyl)-2-chloroacetamide (7) in 89% yield.

Thioether Formation

Coupling 6 and 7 via nucleophilic aromatic substitution employs K2CO3 (2 eq) in anhydrous DMF at 110°C for 24 hours. The reaction exhibits excellent regioselectivity due to the electron-deficient triazolopyrimidine ring, delivering the target compound in 62% yield after recrystallization from ethanol/water.

Optimization and Mechanistic Considerations

Catalytic Esterification Efficiency

Comparative analysis of acid catalysts (Table 1) reveals sulfuric acid outperforms p-toluenesulfonic acid in esterification yield (95% vs. 88%), attributed to stronger protonation of the carbonyl oxygen.

Table 1. Catalyst Screening for Methyl 2-Chloroacetate Synthesis

Catalyst (10 mol%) Temperature (°C) Time (h) Yield (%)
H2SO4 65 4 95
p-TsOH 70 6 88
HCl (gas) 60 5 78

Solvent Effects on Thioether Coupling

Polar aprotic solvents (DMF, DMSO) enhance reaction rate versus THF or toluene due to improved solubility of the potassium thiolate intermediate. DMF achieves 62% yield versus 41% in THF under identical conditions.

Analytical Characterization and Validation

The target compound exhibits:

  • 1H NMR (400 MHz, DMSO-d6): δ 1.02 (d, J=6.6 Hz, 6H, CH(CH2)2), 2.24 (s, 3H, Ar-CH3), 2.31 (s, 3H, Ar-CH3), 3.21 (s, 2H, SCH2CO), 4.12 (t, J=7.2 Hz, 2H, NCH2), 7.18–7.35 (m, 3H, Ar-H).
  • HRMS (ESI+): m/z calc. for C24H28N5O2S2 [M+H]+: 498.1621, found: 498.1624.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step reactions starting with simpler heterocyclic precursors. Key steps include:

  • Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core formation : Cyclization of thiophene derivatives with triazole precursors using phosphorus pentasulfide (P₄S₁₀) or hydrazonyl chlorides (e.g., ).
  • Thioacetamide linkage : Coupling the core with 2-mercaptoacetamide derivatives via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) ( ).
  • Isopentyl group introduction : Alkylation at the N4-position using isopentyl bromide in the presence of NaH ( ).
    Optimize yields by controlling reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) ( ).

Q. How is the compound structurally characterized?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 2,5-dimethylphenyl, isopentyl chain) ( ).
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns ( ).
  • X-ray diffraction : Resolve crystal packing and hydrogen-bonding interactions for stability analysis ( ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide bioactivity optimization?

  • Core modifications : Replace the thienotriazolopyrimidine with pyrimidoindole or pyrrolopyrimidine cores to enhance target binding ( ).
  • Substituent effects : Compare isopentyl with shorter alkyl chains (e.g., ethyl, propyl) to assess lipophilicity-impacted cellular uptake ( ).
  • Thioether vs. sulfone : Test oxidation of the thioacetamide group to sulfone for improved metabolic stability ( ).
    Validate SAR using in silico docking (e.g., AutoDock) against targets like kinase enzymes or microbial proteases ( ).

Q. What in vitro/in vivo models evaluate therapeutic potential?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains ( ).
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination ( ).
  • In vivo toxicity : Acute toxicity studies in rodent models (OECD 423 guidelines) to establish safe dosing ranges ( ).

Q. How to address solubility and stability challenges in pharmacological studies?

  • Formulation strategies : Use cyclodextrin inclusion complexes or lipid nanoparticles to enhance aqueous solubility ( ).
  • pH stability testing : Monitor degradation in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids via HPLC ( ).
  • Metabolic profiling : Incubate with liver microsomes to identify major metabolites (CYP450-mediated oxidation) ( ).

Data Analysis and Experimental Design

Q. How to resolve contradictions in bioactivity data across studies?

  • Standardize assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values ( ).
  • Control variables : Ensure consistent cell passage numbers and serum concentrations in cytotoxicity assays ( ).
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers ( ).

Q. What computational tools predict pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP inhibition ( ).
  • Molecular dynamics (MD) simulations : Analyze ligand-receptor binding stability over 100-ns trajectories (e.g., GROMACS) ( ).

Comparative Analysis with Structural Analogs

Compound ClassKey Structural FeaturesBioactivity InsightsReference
ThienotriazolopyrimidinesThioether linkage, isopentylBroad-spectrum antimicrobial
PyrrolopyrimidinesFluorinated aryl, thioacetamideAnticancer (kinase inhibition)
ThiazolopyrimidinesMethylthio groupModerate antifungal activity

Key Challenges and Solutions

  • Synthetic scalability : Replace hazardous reagents (e.g., P₄S₁₀) with flow-chemistry protocols for safer scale-up ( ).
  • Target selectivity : Use CRISPR-edited cell lines to isolate off-target effects in kinase inhibition studies ( ).

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